Tungsten-183
Description
Structure
2D Structure
Properties
CAS No. |
14265-81-7 |
|---|---|
Molecular Formula |
W |
Molecular Weight |
182.950224 g/mol |
IUPAC Name |
tungsten-183 |
InChI |
InChI=1S/W/i1-1 |
InChI Key |
WFKWXMTUELFFGS-BJUDXGSMSA-N |
SMILES |
[W] |
Isomeric SMILES |
[183W] |
Canonical SMILES |
[W] |
Synonyms |
183W isotope Tungsten-183 W-183 isotope |
Origin of Product |
United States |
Nuclear Structure and Interactions of Tungsten 183
Intrinsic Nuclear Properties of Tungsten-183 (¹⁸³W)
This compound is a stable isotope of tungsten with a natural abundance of approximately 14.31%. ontosight.aizfin.org It is one of the four naturally occurring stable isotopes of tungsten. ontosight.ai
Nuclear Spin and Associated Quantum Numbers of this compound
The nucleus of this compound possesses a nuclear spin (I) of 1/2. zfin.orghuji.ac.ilwebelements.comebi.ac.uk This intrinsic angular momentum is a fundamental property of the nucleus. The parity of the this compound nucleus is negative, leading to a spin-parity assignment of 1/2-. chemlin.org
A nuclear isomer of this compound, designated as ¹⁸³ᵐW, exists with an excitation energy of 309.492(4) keV. chemlin.orgchemlin.org This metastable state has a half-life of 5.3(8) seconds and a nuclear spin of 11/2+. chemlin.orgchemlin.org
Nuclear Magnetic Dipole Moment and Gyromagnetic Ratio of this compound
This compound is an NMR-active nucleus. huji.ac.il The nuclear magnetic dipole moment (μ) of this compound has been determined to be +0.11778476(9) μN. webelements.comchemlin.org Another study reported a slightly different value of 0.116953(18) μN. mdpi.comresearchgate.net
The gyromagnetic ratio (γ), a constant characteristic of the isotope, is reported as 1.1283 × 10⁷ rad T⁻¹ s⁻¹. chemlin.orgchemlin.org A separate measurement yielded a value of 1.120249 × 10⁷ rad s⁻¹ T⁻¹. mdpi.comresearchgate.net The nuclear g-factor (gI) for this compound is given as 0.23556952. chemlin.org Another experiment calculated the g-factor to be 0.233901(18). mdpi.comresearchgate.net
Interactive Data Table: Magnetic Properties of this compound
| Property | Value | Unit |
| Nuclear Magnetic Dipole Moment (μ) | +0.11778476(9) | μN |
| Gyromagnetic Ratio (γ) | 1.1283 × 10⁷ | rad T⁻¹ s⁻¹ |
| Nuclear g-factor (gI) | 0.23556952 |
Nuclear Charge Radius Determination for this compound
The nuclear charge radius of this compound has been determined to be 5.3611(20) femtometers (fm). chemlin.org
Isotopic Mass and Neutron/Proton Configuration of this compound
This compound has an atomic number (Z) of 74, indicating it has 74 protons in its nucleus. chemlin.orgmaterial-properties.org With a mass number (A) of 183, it contains 109 neutrons (N = A - Z). chemlin.orgmaterial-properties.org The isotopic mass of this compound is 182.950223(6) atomic mass units (u). chemlin.orgbuyisotope.com
Interactive Data Table: Nuclear Composition and Mass of this compound
| Property | Value |
| Number of Protons (Z) | 74 |
| Number of Neutrons (N) | 109 |
| Mass Number (A) | 183 |
| Isotopic Mass | 182.950223(6) u |
Hyperfine Interactions and Isotope Shifts Involving this compound
The non-zero nuclear spin of this compound leads to hyperfine interactions, which are small shifts and splittings in the energy levels of an atom.
Experimental Measurements of Hyperfine Splittings in this compound Spectra
The hyperfine structure of this compound has been investigated using various spectroscopic techniques. Early studies using enriched isotopes observed that spectral lines of neutral tungsten showed two components for ¹⁸³W, confirming its nuclear spin of 1/2. aps.org
More recent high-resolution laser-induced fluorescence spectroscopy has been employed to study the hyperfine structure in the near-UV range. researchgate.netarxiv.orgresearchgate.net These studies have provided precise measurements of the magnetic dipole hyperfine constants for several energy levels. researchgate.netarxiv.orgresearchgate.net For instance, in the spectrum of tungsten monocarbide (WC), the doubling of spectral features for ¹⁸³WC is attributed to the magnetic hyperfine interaction of the ¹⁸³W nucleus. aip.org The Fermi contact parameter (bF) for the X³Δ₁ state of ¹⁸³WC was estimated to be 1363 MHz. aip.org
Atomic beam magnetic-resonance measurements have been used to determine the effective radial parameters of the magnetic dipole hyperfine interaction in five metastable states of this compound. aps.org The Mössbauer effect has also been utilized to study the nuclear hyperfine interactions in the 3/2- and 5/2- states of ¹⁸³W. researcher.life
Analysis of Isotope Shifts in Optical Transitions of this compound
The study of isotope shifts in the optical spectra of tungsten isotopes, including this compound, offers profound insights into the subtle changes in nuclear structure. These shifts, which are minute changes in the energy levels of an atom for different isotopes, are primarily caused by variations in the nuclear mass and the nuclear charge distribution.
High-resolution laser-induced fluorescence spectroscopy has been a important technique for measuring the isotope shifts of tungsten isotopes with high precision. mdpi.com Studies have been conducted on various transitions in the near-ultraviolet range, such as the 5d⁵6s ⁵D₀ → 5d⁵6p ⁵F₁ transition at 384.9 nm, the 6s²6p ⁷S₃ → 6s6p² ⁷P₄ transition at 400.9 nm, and the 6s²6p ⁷S₃ → 6s6p² ⁷P₃ transition at 407.4 nm. mdpi.comias.ac.in For the 400.9 nm and 407.4 nm transitions, measurements have achieved a precision that is an order of magnitude higher than previous studies. mdpi.comias.ac.in The isotope shifts for the 384.9 nm transition have also been reported for the first time through these advanced spectroscopic techniques. mdpi.comias.ac.in
The analysis of these isotope shifts allows for the extraction of nuclear parameters. mdpi.com By plotting the isotope shifts of one transition against another for a series of isotopes (a King plot), one can test for nonlinearities that may indicate new physics beyond the Standard Model or complex nuclear structure effects. wikipedia.org For tungsten, these high-precision measurements have enabled the extraction of nuclear parameters with improved accuracy. mdpi.comias.ac.in
Interactive Data Table: Measured Isotope Shifts of Tungsten Isotopes for a Specific Transition
| Isotope Pair | Isotope Shift (MHz) |
| 184W - 186W | -2050.3 |
| 183W - 186W | -2959.8 |
| 182W - 186W | -4188.7 |
Note: The data presented is illustrative and based on findings from various spectroscopic studies. The exact values can vary depending on the specific electronic transition being observed.
Determination and Significance of the Fermi Contact Parameter for this compound Nuclei
The Fermi contact interaction is a magnetic interaction between an electron and an atomic nucleus that is non-zero only for electrons that have a finite probability of being at the nucleus. For this compound, which has a nuclear spin of I=1/2, this interaction is of particular interest. arxiv.org The strength of this interaction is quantified by the Fermi contact parameter, b_F.
The Fermi contact parameter for the ground state (X³Δ₁) of the Tungsten Carbide (WC) molecule containing the ¹⁸³W isotope has been estimated to be 1363 MHz. researchgate.netwikidata.org This estimation was derived from the analysis of the magnetic hyperfine splitting observed in the high-resolution molecular beam laser-induced fluorescence spectra of ¹⁸³WC. researchgate.netwikidata.org The doubling of spectral features for ¹⁸³WC, in contrast to the single lines for the even isotopes (¹⁸²W, ¹⁸⁴W, ¹⁸⁶W), is a direct consequence of this magnetic hyperfine interaction. researchgate.netwikidata.org
The significance of determining the Fermi contact parameter lies in its utility for testing the accuracy of ab initio electronic structure calculations. researchgate.netwikidata.org Furthermore, experimentally derived b_F values serve as crucial input for semi-empirical predictions of the effective electric field (E_eff) experienced by electrons in the vicinity of the nucleus. researchgate.netwikidata.org This is particularly relevant for molecules being investigated for the measurement of the electron's electric dipole moment (eEDM), a sensitive probe for physics beyond the Standard Model. researchgate.net The Fermi contact term is also a key contributor to the NMR chemical shifts in certain tungsten compounds. ctdbase.org
Theoretical Nuclear Models and Computational Approaches for this compound
To comprehend the complex nature of the this compound nucleus, physicists employ a range of theoretical models and computational methods. These models provide a framework for interpreting experimental data and predicting nuclear properties.
Applications of Relativistic Mean-Field Theory to this compound Nuclear Structure
Relativistic Mean-Field (RMF) theory is a powerful theoretical tool used to describe the structure of atomic nuclei. arxiv.orgtech-publish.com In this approach, nucleons (protons and neutrons) are described as Dirac particles interacting through the exchange of various mesons (scalar-isoscalar σ, vector-isoscalar ω, and vector-isovector ρ). arxiv.orgctdbase.org The theory has been successfully applied to calculate the ground-state properties of nuclei across the periodic table, including binding energies, charge radii, and deformation parameters. arxiv.org
While specific, detailed RMF calculations solely focused on the ground-state properties of this compound are not extensively documented in readily available literature, the RMF framework is broadly applied to study nuclei in this mass region. For instance, systematic RMF studies on isotopic chains, such as Francium, have been performed and compared with experimental data and other models like the Finite Range Droplet Model (FRDM). These studies help in understanding nuclear properties like shell effects and deformation, which are relevant for this compound. The RMF approach provides a microscopic description that has proven effective for both spherical and deformed nuclei. arxiv.org
Comparisons with Finite Range Droplet Model Predictions for this compound
The Finite Range Droplet Model (FRDM) is a global macroscopic-microscopic nuclear model that is widely used to predict various nuclear properties, including mass, deformation, and decay characteristics. It combines the liquid drop model, which describes the bulk properties of the nucleus, with microscopic corrections that account for shell and pairing effects.
In the context of tungsten isotopes, predictions from the FRDM are often used as a benchmark for comparison with experimental data and other theoretical models. For example, in studies of neutron-induced reactions on tungsten isotopes, the nuclear deformation parameters required for calculations using codes like CoH3 can be taken from FRDM predictions. Comparisons between results from RMF theory and FRDM for isotopic chains in the same mass region as tungsten show good agreement for many ground-state properties. These comparisons are crucial for validating the predictive power of these models and for refining their parameters, especially for nuclei far from stability.
Coupled-Channels Methods in Nucleon Scattering on Tungsten Isotopes
The coupled-channels method is a sophisticated theoretical framework used to analyze nucleon scattering from nuclei, particularly those that are deformed, such as the tungsten isotopes. This method explicitly includes the coupling between the elastic scattering channel and various inelastic scattering channels that correspond to the excitation of collective nuclear states.
For tungsten isotopes, including ¹⁸³W, nucleon scattering has been analyzed using a coupled-channels approach based on a soft-rotator model. This model accounts for the rotational and vibrational nature of the nucleus. The analysis aims to derive a regional, lane-consistent dispersive optical model potential that can accurately reproduce a wide range of experimental data, including neutron total cross sections, nucleon elastic and inelastic scattering angular distributions, and analyzing powers over a broad energy range. Excellent agreement with experimental measurements has been achieved for neutron total cross sections for ¹⁸²W, ¹⁸³W, ¹⁸⁴W, and ¹⁸⁶W. These studies are fundamental for understanding the interaction of neutrons with tungsten, which is a critical structural material in various nuclear applications.
Advanced Spectroscopic Investigations Utilizing Tungsten 183 Nuclear Magnetic Resonance
Methodological Advancements in Tungsten-183 NMR Spectroscopy
Continuous advancements in NMR hardware and methodologies have been pivotal in overcoming the inherent sensitivity challenges of the ¹⁸³W nucleus, expanding its application from routine solution-state analysis to complex solid-state and multidimensional investigations.
High-Resolution Solution-State this compound NMR Techniques
The chemical shift range for polyoxotungstates typically spans from +260 ppm to -300 ppm, extending to as far as -670 ppm for peroxo-complexes. researchgate.netsemanticscholar.org In cases involving reduced polyoxotungstates or those containing paramagnetic ions, this range can expand dramatically from +2500 ppm to -4000 ppm. semanticscholar.org The standard reference for ¹⁸³W chemical shifts is a saturated solution of sodium tungstate (B81510) (Na₂WO₄). researchgate.netnorthwestern.edu Despite its power, the primary limitation remains the low sensitivity of the ¹⁸³W nucleus, which can necessitate the use of concentrated samples or extended acquisition times. academie-sciences.fr
Innovations in Solid-State this compound NMR Spectroscopy
The application of ¹⁸³W NMR to solid samples has historically been very limited, primarily due to technical challenges such as extremely long spin-lattice relaxation times. acs.orgacs.org However, recent technological and methodological breakthroughs have established solid-state ¹⁸³W NMR as a high-resolution probe for polyoxotungstate structures and dynamics. researchgate.netnih.gov
Pioneering work demonstrated the feasibility of acquiring solid-state spectra using high magnetic fields (e.g., 8.45 T) combined with "magic angle" sample spinning (MASS). acs.org Contemporary approaches utilize state-of-the-art methods, including very high magnetic fields and fast MAS rates, to acquire highly resolved spectra that can distinguish each crystallographically unique tungsten site within a structure. researchgate.netnih.govresearchgate.net These advanced techniques have shown that ¹⁸³W chemical shifts in the solid state are highly sensitive to the local geometry, symmetry, and dynamics of the tungsten sites. acs.orgchemrxiv.org This makes solid-state ¹⁸³W NMR a powerful complement to traditional diffraction-based techniques, especially for materials that lack long-range crystallographic order. researchgate.netnih.gov Sensitivity enhancement techniques, such as cross-polarization (CP) from abundant nuclei like ¹H, are also employed to overcome the low signal-to-noise ratio. rsc.org
Development and Application of Multidimensional this compound NMR (e.g., 2D COSY, INADEQUATE, HMBC)
The development of two-dimensional (2D) and other multidimensional NMR techniques has profoundly enhanced the structural information obtainable from ¹⁸³W NMR. These experiments are crucial for establishing connectivity between different tungsten atoms, thereby enabling the unambiguous assignment of resonances and the complete determination of complex structures. researchgate.net
¹⁸³W-¹⁸³W COSY (Correlation Spectroscopy): This homonuclear experiment identifies tungsten atoms that are coupled to each other, typically through a two-bond W-O-W linkage. It has been used to differentiate isomers and establish new structures in solution. researchgate.netnorthwestern.edu
¹⁸³W INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This is another powerful homonuclear correlation technique that reveals direct ¹⁸³W-¹⁸³W connectivities. wikipedia.org Due to the low natural abundance of ¹⁸³W, this experiment is challenging but provides definitive structural information by correlating adjacent tungsten atoms via their ²J(W-O-W) coupling constants. researchgate.netresearchgate.netacs.org It has been systematically employed to verify the structures of complex heteropolytungstates, such as Dawson-type clusters. researchgate.netacs.org
Heteronuclear Correlation (e.g., HMBC, HMQC): Heteronuclear multiple-bond correlation (HMBC) and heteronuclear multiple-quantum coherence (HMQC) experiments are used to correlate ¹⁸³W nuclei with other NMR-active nuclei, such as ¹H, ³¹P, or ¹³C. northwestern.edu For instance, ¹H,¹⁸³W HMBC has proven effective in studying tungsten alkylidyne complexes by exploiting long-range couplings. nih.gov Similarly, ³¹P-¹⁸³W HMQC is valuable for characterizing phosphotungstates. northwestern.edu
These multidimensional techniques provide a basis for identifying the anionic structure through the analysis of chemical shifts, relative signal intensities, and both homonuclear and heteronuclear coupling constants. researchgate.netacs.org
Structural Elucidation and Characterization of Tungsten Complexes via this compound NMR
¹⁸³W NMR spectroscopy is a primary analytical method for the detailed structural investigation of the vast and complex families of polyoxotungstates, including both isopoly- and heteropolytungstates.
Characterization of Polyoxotungstate Architectures and Dynamics using this compound NMR
For polyoxotungstates (POTs), ¹⁸³W NMR is the most widely used and trusted technique for structural characterization in solution. researchgate.net The NMR spectrum—specifically the number of signals, their relative intensities, and their chemical shifts—acts as a fingerprint for a given polyanion's structure and symmetry. researchgate.net For example, the hydrolysis of the Keggin ion [PW₁₂O₄₀]³⁻ to its lacunary form [PW₁₁O₃₉]⁷⁻ can be unambiguously confirmed and monitored using ¹⁸³W NMR. nih.gov
The spectral parameters provide foundational information for identifying the anionic structure:
Spectral Envelope and Relative Intensity: The pattern and intensity of the resonance lines directly reflect the symmetry of the anion. A highly symmetric structure like the α-Keggin ion [SiW₁₂O₄₀]⁴⁻ shows a single resonance, while lower symmetry structures or the presence of isomers result in multiple signals. researchgate.net
Coupling Constants: Homonuclear (²J(W-O-W)) and heteronuclear coupling constants provide direct evidence of through-bond connectivity, which is essential for piecing together the architecture of the cluster. researchgate.netsemanticscholar.org
Dynamics: ¹⁸³W NMR is also sensitive to the dynamic processes occurring in solution, such as isomerization, decomposition, or substitution reactions. researchgate.net Furthermore, recent advances in solid-state ¹⁸³W NMR allow for the investigation of dynamics in the solid phase, providing a link between local geometry, electronic structure, and site-specific properties. acs.org For instance, studies on ammonium (B1175870) paratungstate (APT) have shown that ¹⁸³W chemical shifts are highly sensitive to hydration levels and local dynamics. nih.gov
Structural Determination of Heteropoly- and Isopolytungstates with this compound NMR
¹⁸³W NMR spectroscopy has been a transformative tool for the structural chemistry of isopolytungstates and heteropolytungstates since its early applications. huji.ac.ilacs.orgacs.org It allows for detailed characterization that is often not possible with other techniques.
For example, in the study of complex isopolytungstates, ¹⁸³W NMR can distinguish between different species that coexist in solution under specific pH conditions. The complete polycondensation of monomeric orthotungstate ([WO₄]²⁻) into the heptatungstate anion ([W₇O₂₄]⁶⁻) is confirmed by the appearance of three distinct signals in the ¹⁸³W NMR spectrum with characteristic chemical shifts. nih.gov
In the vast field of heteropolytungstates, ¹⁸³W NMR is crucial for:
Isomer Identification: Many heteropolytungstate structures, such as the Dawson-type [X₂W₁₈O₆₂]⁶⁻, can exist in different isomeric forms (e.g., α, β, γ). ¹⁸³W NMR, often in conjunction with 2D experiments like INADEQUATE, provides the definitive evidence needed to distinguish and fully characterize these isomers. researchgate.netcapes.gov.br The chemical shifts and ²J(W-W) coupling constants are characteristic for each isomer. capes.gov.br
Structural Verification: 2D ¹⁸³W INADEQUATE experiments are systematically used to unequivocally verify proposed structures, assign all tungsten resonances, and precisely determine the ²J(W-O-W) scalar couplings. researchgate.netacs.org
Probing Substitutional Effects: The substitution of a tungsten atom with another element (heteroatom) causes significant and predictable changes in the ¹⁸³W NMR spectrum. The chemical shifts of tungsten atoms adjacent to the substitution site are particularly affected, providing a powerful probe for locating the substituent within the polyanion framework. researchgate.netacs.org Studies on arsenato-phosphato-tungstate Dawson compounds, for example, have used ¹⁸³W and ³¹P NMR to analyze the effects of P/As substitution on chemical shifts and coupling constants. researchgate.net
| Compound Type | ¹⁸³W NMR Application | Key Findings/Techniques |
| Isopolytungstates | Speciation in solution | Identification of [W₇O₂₄]⁶⁻ from [WO₄]²⁻. nih.gov |
| Heteropolytungstates (Keggin) | Hydrolysis, substitution | Monitoring conversion of [PW₁₂O₄₀]³⁻ to [PW₁₁O₃₉]⁷⁻. nih.gov |
| Heteropolytungstates (Dawson) | Isomer characterization | Use of 2D INADEQUATE to distinguish α, β, and γ isomers and assign resonances. researchgate.netacs.orgcapes.gov.br |
| Table 2. Applications of ¹⁸³W NMR in the Structural Analysis of Polytungstates. |
Elucidation of Coordination Environments in Tungsten Compounds using this compound NMR
This compound Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, routine tool for the structural characterization of tungsten-containing compounds in solution, particularly for polyoxotungstates. researchgate.net The 183W nucleus, with a spin of 1/2 and a natural abundance of 14.31%, typically yields sharp resonance lines over a very wide chemical shift range, making it highly sensitive to the local coordination environment. huji.ac.ilcapes.gov.br The spectral parameters, including chemical shifts and coupling constants, provide a wealth of information for identifying anionic structures, differentiating isomers, and establishing new structures in solution. researchgate.net
Mechanistic Studies and Reaction Monitoring with this compound NMR
Monitoring Reaction Progress and Speciation in Tungsten-Containing Systems
This compound NMR spectroscopy serves as an invaluable technique for monitoring the progress of reactions and identifying the various tungsten-containing species present in solution. researchgate.net Its ability to directly observe different polytungstate anions allows for the quantitative analysis of speciation as a function of reaction conditions such as pH. researchgate.net
A prominent application is in the study of polyoxometalate (POM) stability and transformation. For instance, the speciation and equilibria of sodium dodecatungstosilicate have been successfully mapped out over a wide pH range using 183W NMR. researchgate.net This technique enabled the quantification of various species, including α-[SiW₁₂O₄₀]⁴⁻, α-[SiW₁₁O₃₉]⁸⁻, and tungstate (WO₄²⁻). researchgate.net Similarly, the decomposition of sodium metatungstate (Na₆[H₂W₁₂O₄₀]) upon the addition of a base to form paratungstate A ([W₇O₂₄]⁶⁻), followed by its slow conversion to paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻), has been monitored, revealing that the kinetics of this equilibrium can be very slow, sometimes requiring months to stabilize. researchgate.net
The utility of 183W NMR extends to tracking catalytic processes. In a study of a sandwich-type Krebs polyoxometalate catalyst used for alcohol oxidation, 183W NMR was employed under reaction conditions to confirm the integrity of the anionic catalyst. rsc.org This direct observation of the active species under operational conditions is crucial for proposing and validating catalytic mechanisms. rsc.org The technique has also been used to follow reactions in sealed NMR tubes, providing a real-time view of the transformation of tungsten compounds. dtic.mil
Analysis of Ligand Environment Sensitivity and Chemical Shift Correlations in this compound NMR
The chemical shift of 183W is remarkably sensitive to changes in the ligand environment, making it a precise probe of the electronic and steric properties of tungsten complexes. researchgate.netrsc.org The extensive chemical shift range, spanning over 6700 ppm, allows for the resolution of subtle electronic differences imparted by various ligands. huji.ac.il Generally, tungsten(VI) nuclei become more deshielded (shift to higher frequency) with increasing ligand polarizability and bond multiplicity. researchgate.net
In organometallic tungsten complexes, correlations have been established between 183W chemical shifts and ligand parameters. For a series of cis-[W(CO)₄(PPh₃)(PR₃)] complexes, the 183W chemical shift was found to be related to both the Tolman electronic factor (ν) and the cone angle (θ) of the PR₃ ligand. researchgate.net For the corresponding trans isomers, a correlation was observed with the electronic factor ν, but the dependence on the steric cone angle θ was poor. researchgate.net This demonstrates that both electronic and steric effects of the ligands modulate the shielding of the tungsten nucleus.
Furthermore, studies on molybdenum(0) and tungsten(0) carbonyl derivatives have shown a remarkable parallel between 95Mo and 183W chemical shifts, with 183W being approximately 1.7 times more sensitive to changes in the chemical environment. researchgate.netrsc.org Trends in these chemical shifts can often be explained by variations in the mean electronic excitation energy. researchgate.netrsc.org π-Backbonding with ligands typically induces a high-field shift (more shielded). researchgate.net
In the context of alkyne metathesis catalysts, 183W NMR shifts have been used as a proxy for the Lewis acidity of the tungsten center. nih.govethz.ch For example, triarylsilanolate ligands were found to increase the Lewis acidity of tungsten alkylidyne complexes to such an extent that the catalytic cycle was halted. This increased Lewis acidity was manifested as a significant deshielding of the 183W NMR signal. nih.govethz.ch This insight guided the redesign of the ligand scaffold to a more strongly π-donating alkoxide ligand, which resulted in a more shielded 183W signal and a more active catalyst. nih.govethz.ch
Table 1: Selected 183W NMR Chemical Shifts of Tungsten Alkylidyne Complexes Data sourced from multiple studies to illustrate ligand effects.
| Compound | Ancillary Ligands | 183W Chemical Shift (δ, ppm) | Reference(s) |
| [(tBuO)₃W≡C-Ar] (Ar = 2,6-dimethylphenyl) | t-Butoxy | 166 | nih.govethz.ch |
| [W(OC(CF₃)₂Me)₃(C-tBu)] | Fluoroalkoxide | 325 | nih.gov |
| [W(OSiPh₃)₃(C-tBu)] | Tris(triphenylsiloxy) | 548 | nih.gov |
| Oxo alkyl complex [W(=O)(CH₂-tBu)(OSiPh₃)₃] | Oxo, Alkyl, Tris(triphenylsiloxy) | 758.1 | nih.gov |
| cis-[W(CO)₄(PPh₃)(PMe₃)] | Carbonyl, Triphenylphosphine, Trimethylphosphine | -849 | nsf.gov |
| trans-[W(CO)₄(PPh₃)(P(OMe)₃)] | Carbonyl, Triphenylphosphine, Trimethylphosphite | -722 | nsf.gov |
Determination and Interpretation of Spin-Spin Coupling Constants (J-couplings) Involving this compound
Spin-spin coupling involving the 183W nucleus provides critical structural information by establishing through-bond connectivity. Both homonuclear (2JW-W) and heteronuclear (nJW-X, where X is another active nucleus) coupling constants are routinely measured. researchgate.nethuji.ac.il
In polytungstates, two-bond 183W-¹⁸³W homonuclear couplings typically range from 5 to 30 Hz. huji.ac.il These couplings are invaluable for tracing the W-O-W linkages within the polyanion framework and are essential for assigning complex spectra, often with the aid of 2D NMR techniques like COSY and INADEQUATE. researchgate.netnorthwestern.edu A strategy for the unambiguous assignment of 183W NMR spectra of complex, chiral polyoxotungstates, such as α₁-[P₂W₁₇O₆₁]¹⁰⁻, relies on correlating the magnitude of 2JW-W coupling constants with the geometry of the bridging oxo ligands. acs.orgnih.govresearchgate.net
Heteronuclear coupling constants between 183W and other nuclei are also highly informative. Some typical values include:
1JW-P: on the order of 250 Hz. huji.ac.il
1JW-F: between 20 and 70 Hz. huji.ac.il
2JW-V: up to 26 Hz. huji.ac.il
1JW-C: In tungsten alkylidyne complexes, these values are sensitive to the nature of the W-C bond. nih.gov
The presence and magnitude of these couplings can confirm ligand binding and provide insight into the bonding characteristics. For instance, in tungsten alkylidyne catalysts, a long-range five-bond coupling (5JW-H) was observed between the 183W center and protons on the alkylidyne's aryl cap, indicating efficient orbital overlap. nih.govethz.chd-nb.info This observation was instrumental in making the otherwise difficult detection of the 183W signal possible through 1H-183W Heteronuclear Multiple Bond Correlation (HMBC) experiments. nih.govethz.chd-nb.info
Table 2: Representative Spin-Spin Coupling Constants Involving 183W
| Coupling Type | Compound Type / Example | Coupling Constant (J) Value (Hz) | Reference(s) |
| 2JW-W | Polytungstates | 5 - 30 | huji.ac.il |
| 2JW-W | γ-isomer of SiW₁₀O₃₆⁸⁻ (corner-sharing W) | 4.9 | researchgate.net |
| 1JW-P | Tungsten-phosphine complexes | ~250 | huji.ac.il |
| 1JW-F | Tungsten-fluoride complexes | 20 - 70 | huji.ac.il |
| 2JW-V | Vanadium-substituted polytungstates | up to 26 | huji.ac.il |
| 5JW-H | Tungsten alkylidyne with ortho-methyl groups on benzylidyne unit | Present (enabling HMBC) | nih.govd-nb.info |
Computational Chemistry Approaches to this compound NMR Parameters
Relativistic Density Functional Theory for Predicting this compound Chemical Shifts
Due to the presence of the heavy tungsten atom, relativistic effects are significant and must be included in computational models to accurately predict 183W NMR chemical shifts. acs.orgcapes.gov.br Density Functional Theory (DFT) incorporating relativistic corrections has emerged as a powerful tool for this purpose. frontiersin.orgaip.org The zero-order regular approximation (ZORA) is a commonly used and effective method for incorporating these relativistic effects. acs.orgcapes.gov.braip.org
Calculations combining the ZORA method with the gauge-including atomic orbital (GIAO) approach have been successfully applied to calculate 183W NMR chemical shifts. acs.org For a series of tungsten compounds including WO₃S²⁻, WS₄²⁻, and WF₆, it was found that the 183W chemical shift is primarily dominated by paramagnetic contributions, with the spin-orbit induced Fermi-contact term being less significant. acs.org The ZORA approach generally provides results in better agreement with experimental data than simpler relativistic schemes like the Pauli spin-orbit Hamiltonian. acs.org
For large polyoxometalates, the accuracy of the calculations is crucial for assigning spectra where signals can be very closely spaced. capes.gov.br The best results are typically obtained when the calculations include both geometry optimization in a continuum solvent model (like COSMO) and spin-orbit coupling effects. capes.gov.brresearchgate.net Using this level of theory, a mean absolute error of around 35 ppm between calculated and experimental shifts has been achieved for a range of POMs. capes.gov.brresearchgate.net More advanced approaches, utilizing very large basis sets for geometry optimization followed by ZORA calculations with spin-orbit corrections, have further reduced the mean absolute error to less than 10 ppm, which is comparable to the experimental error. researchgate.netresearchgate.net
These computational methods are not only for validation but also for prediction and interpretation. They can aid in the assignment of complex 183W NMR spectra and provide insights into how factors like counterion position, geometry, and electronic structure influence the chemical shifts. academie-sciences.fracs.orgcapes.gov.br For example, calculations have shown that the 183W chemical shifts in Keggin-type anions are linearly correlated with the tungsten-bridging oxygen bond distances, as a contraction of the WO₆ octahedra increases the energy gap between occupied and unoccupied orbitals, leading to deshielding. rsc.org
Computational Prediction and Interpretation of this compound NMR Spectra
The prediction and interpretation of this compound (¹⁸³W) NMR spectra are significantly enhanced by computational methods, which have become indispensable tools for assigning complex spectra and understanding the electronic structure of tungsten-containing compounds. academie-sciences.fracs.org Density Functional Theory (DFT) has emerged as a particularly powerful approach for calculating ¹⁸³W NMR chemical shifts. acs.org However, due to the presence of the heavy tungsten atom, relativistic effects must be taken into account to achieve accurate predictions. nih.gov
Theoretical Framework
The primary computational method employed for predicting ¹⁸³W NMR chemical shifts is DFT. To account for the significant influence of relativity on the electronic structure of tungsten, specialized techniques are incorporated into the DFT framework. The Zero-Order Regular Approximation (ZORA) is a commonly used relativistic correction that has proven effective in calculating the NMR properties of heavy nuclei, including ¹⁸³W. academie-sciences.fracs.orgnih.gov The ZORA method can be applied at different levels, such as the scalar level (ZORA scalar) or by including spin-orbit coupling (ZORA spin-orbit), with the latter often providing more accurate results. nih.govresearchgate.net
The calculation of chemical shifts is also influenced by the choice of basis sets and the inclusion of solvent effects. Large basis sets, such as those of quadruple-zeta quality (QZ4P), and the use of continuum solvent models like the Conductor-like Screening Model (COSMO), have been shown to improve the accuracy of predicted ¹⁸³W NMR chemical shifts, particularly for polyoxometalates (POMs). nih.govnih.gov The geometry of the molecule used in the calculation is also of critical importance; optimizing the geometry in a simulated solvent environment often leads to better agreement with experimental data obtained in solution. researchgate.net
Applications in Spectral Interpretation
Computational methods are frequently used to aid in the assignment of complex ¹⁸³W NMR spectra, where signals may be numerous and closely spaced. nih.gov For instance, in the study of polyoxotungstates, where tungsten atoms reside in similar WO₆ octahedral environments, chemical shifts can span a narrow range, making experimental assignment challenging. academie-sciences.fr DFT calculations can rank the chemical shifts of different tungsten sites, providing a basis for assigning the experimental signals. nih.gov
One notable application is in distinguishing between different isomers of polyoxometalates. For example, DFT calculations have been used to optimize the structures of the four isomers of [SiW₁₁O₃₉]⁸⁻ and predict their ¹⁸³W NMR spectra, which can then be compared with experimental data to identify the isomers present in solution. nsf.govacademie-sciences.fr
Furthermore, computational studies can elucidate the effects of counterions and solvent on ¹⁸³W NMR spectra. Research on the lacunary Keggin polyoxotungstate [PW₁₁O₃₉]⁷⁻ has demonstrated that differences in the experimental spectra observed with lithium and sodium counterions can be modeled by performing DFT calculations on ion pairs. academie-sciences.fr These calculations have shown that the inclusion of the counterion in the computational model is beneficial for matching the calculated and experimental chemical shift ranges. academie-sciences.fr
Accuracy and Limitations
The accuracy of computed ¹⁸³W chemical shifts is dependent on the level of theory employed. Studies have shown that including both solvent effects during geometry optimization and spin-orbit coupling in the shielding calculation leads to the best results, with mean absolute errors as low as 35 ppm being achievable. nih.gov For certain classes of compounds, such as polyoxometalates with low charge density, the agreement between computed and experimental data is particularly good. nih.govresearchgate.net In some cases, the mean absolute error between theoretical and experimental values has been reported to be less than 10 ppm, which is comparable to the experimental error. researchgate.netnih.gov
Despite these successes, discrepancies between calculated and experimental data can occur. researchgate.net For example, in some instances, the calculated order of signals may not perfectly match the experimental spectrum. academie-sciences.fr These discrepancies can sometimes be attributed to factors not fully accounted for in the computational model, such as dynamic processes or specific solvent-solute interactions. Nevertheless, computational methods provide an invaluable framework for the interpretation of ¹⁸³W NMR spectra, and continued developments in theoretical approaches are expected to further enhance their predictive power. academie-sciences.fracs.org
Data from Computational Studies
The utility of computational methods is evident in the data generated from various studies. For example, calculations on a series of α-Keggin anions [XW₁₂O₄₀]ⁿ⁻ show the impact of including spin-orbit corrections, which significantly reduces the mean absolute error of the calculated chemical shifts. researchgate.net
Table 1: Comparison of Experimental and Calculated ¹⁸³W NMR Chemical Shifts (ppm) for α-Keggin Anions
| Heteroatom (X) | Experimental δ | Calculated δ (B1//B1) | Calculated δ (B1+SO//B1) |
|---|---|---|---|
| Si | -104.2 | -148.9 | -111.9 |
| Ge | -89.0 | -156.1 | -115.1 |
| P | -108.5 | -152.0 | -115.7 |
| As | -95.9 | -163.0 | -121.2 |
| B | -110.8 | -145.8 | -110.8 |
| Zn | -117.0 | -184.1 | -138.8 |
| Al | -112.5 | -149.6 | -113.8 |
| Ga | -124.0 | -163.6 | -122.9 |
Data sourced from a study on the accurate calculation of ¹⁸³W NMR chemical shifts in polyoxometalates. researchgate.net The notation B1//B1 refers to calculations where both geometry optimization and chemical shift calculation were performed with the same basis set, while B1+SO//B1 indicates the inclusion of spin-orbit corrections.
This interactive table demonstrates the significant improvement in accuracy when spin-orbit coupling is included in the calculations.
Further studies have investigated the effect of the solvent on chemical shifts. For the α-[SiW₁₂O₄₀]⁴⁻ anion, the experimental chemical shift changes from -110.1 ppm in water to -101.0 ppm in dimethylformamide (DMF). researchgate.net Computational models that account for the solvent can reproduce this trend. researchgate.net
Table 2: Calculated ¹⁸³W NMR Chemical Shifts (ppm) of α-[SiW₁₂O₄₀]⁴⁻ in Different Solvents
| Solvent | Dielectric Constant (ε) | Calculated δ |
|---|---|---|
| Gas Phase | 1.00 | -91.9 |
| Dichloromethane | 8.93 | -96.3 |
| Acetone | 20.70 | -97.1 |
| Acetonitrile | 37.50 | -97.3 |
| Dimethylformamide | 38.25 | -97.3 |
| Water | 78.39 | -97.6 |
This table, adapted from computational research, illustrates the influence of the solvent's dielectric constant on the calculated chemical shift. researchgate.net
These examples underscore the power of computational chemistry to not only predict ¹⁸³W NMR spectra but also to provide detailed insights into the factors that govern the observed chemical shifts.
Tungsten 183 in Fundamental Physics Experiments
Search for the Electron Electric Dipole Moment (EDM) Using Tungsten-183 Containing Molecules
The search for a permanent electric dipole moment of the electron (eEDM) is a high-precision probe for physics beyond the Standard Model. A non-zero eEDM would violate both parity (P) and time-reversal (T) symmetries. Heavy polar molecules containing isotopes like this compound are excellent candidates for these searches due to the extremely large internal effective electric fields experienced by their valence electrons.
Tungsten Monocarbide (WC) has been identified as a highly promising system for an eEDM search, specifically utilizing its X ³Δ₁ electronic ground state. researchgate.netcapes.gov.br The primary advantages of using WC include:
Large Effective Electric Field (E_eff): The valence electrons in WC experience an immense effective electric field, calculated to be around 54 GV/cm, when the molecule is polarized by a modest laboratory electric field. researchgate.netcapes.gov.br This amplification, a result of the heavy tungsten nucleus and the molecule's electronic structure, significantly enhances the sensitivity to a potential eEDM. aip.orgaip.org
Ω-Doublet Structure: The ³Δ₁ ground state possesses a pair of closely spaced energy levels of opposite parity, known as an Ω-doublet. pnpi.spb.ru This feature makes the molecule easily polarizable and enhances its sensitivity to P- and T-violating effects like the eEDM. aip.orgaip.org
Reduced Magnetic Sensitivity: In the Hund's case (a) coupling limit, which applies to the ³Δ₁ state of WC, the molecule has a negligible magnetic moment. This property is experimentally advantageous as it greatly reduces systematic errors and noise arising from external magnetic fields. aip.orgaip.org
Isotopic Advantages: Tungsten has several stable isotopes. The most abundant ones (¹⁸²W, ¹⁸⁴W, ¹⁸⁶W) have zero nuclear spin, which simplifies the main eEDM measurement by eliminating complex hyperfine structures. researchgate.net The ¹⁸³W isotope, with a nuclear spin of I=1/2, provides a crucial channel for probing systematic effects. Analyzing its hyperfine structure allows for a better characterization of the electronic wavefunction, which can refine the theoretical calculations of E_eff. researchgate.netaip.orgaip.org
Experiments to measure the eEDM using WC molecules typically employ molecular beam techniques. Both continuous and pulsed supersonic beams have been developed to produce cold, slow-moving WC molecules. researchgate.netpnpi.spb.ru The general methodology involves:
Molecule Production: WC molecules are synthesized in the gas phase, often by reacting tungsten atoms with methane (B114726) (CH₄). The tungsten atoms can be produced by resistively heating a tungsten filament or through laser ablation of a tungsten rod. researchgate.netpnpi.spb.ru
State Preparation and Interaction: The molecular beam is directed into a region of precisely controlled, parallel or anti-parallel electric and magnetic fields. Here, Ramsey's method of separated oscillatory fields is used to measure the spin precession of the electrons. colorado.educolorado.edu
Detection: Laser-Induced Fluorescence (LIF) spectroscopy is a common technique for state-selective detection of the molecules after they traverse the interaction region. aps.orgarxiv.org A specific transition, such as the [20.6]Ω=2, v'=4 ← X³Δ₁,v''=0 transition around 485 nm, is used to probe the final quantum state of the molecules. aps.orgarxiv.orgresearchgate.net
A key strategy for suppressing systematic errors is a Zeeman shift cancellation scheme, which takes advantage of the properties of the Ω-doublet levels. pnpi.spb.ruresearchgate.net While much work has focused on neutral WC beams, other eEDM experiments use trapped molecular ions, such as HfF⁺, which allows for extremely long interrogation times, exceeding one second. colorado.eduaps.org
A precise understanding of the molecular properties of WC is critical for interpreting eEDM search results. Through high-resolution spectroscopic studies, key parameters have been determined.
The permanent electric dipole moment (μ) of the WC molecule in its X³Δ₁ ground state has been measured through optical Stark spectroscopy. This value is essential for quantifying the molecule's interaction with the applied laboratory electric field.
The magnetic hyperfine structure of the ¹⁸³WC isotopologue has been resolved and analyzed. aip.orgaip.org The Fermi contact parameter (b_F), which describes the interaction between the electron spin and the nuclear magnetic moment at the position of the nucleus, is of particular interest. The experimentally derived value of b_F serves as a stringent test for the ab initio electronic structure calculations that are used to determine the effective electric field, E_eff, as both parameters are sensitive to the electron spin density near the heavy tungsten nucleus. aip.orgaip.org
Table 1: Measured Molecular Properties of Tungsten Monocarbide (WC)
| Property | State | Value | Reference |
|---|---|---|---|
| Permanent Electric Dipole Moment (μ) | X³Δ₁ (v=0) | 3.90 ± 0.04 D | aip.org, aip.org, researchgate.net |
| ¹⁸³W Fermi Contact Parameter (b_F) | X³Δ₁ (v=0) | 1363 MHz | aip.org, aip.org, researchgate.net |
This interactive table summarizes key molecular constants of WC relevant to eEDM searches.
Studies of ¹⁸³W hyperfine interactions have also been conducted in other crystalline systems, such as erbium-doped calcium tungstate (B81510) (CaWO₄), providing further insight into the magnetic properties of this isotope. copernicus.orgnih.gov
Experimental Methodologies and Spectroscopic Techniques for Electron EDM Measurements
Neutron Interaction Studies with this compound
This compound is of significant interest in nuclear reactor physics and other applications due to its neutron interaction properties. Accurate data on its neutron capture cross-section and resonance integrals are crucial for reactor design and analysis.
The neutron capture cross-section (σ_γ) of ¹⁸³W has been measured over a wide range of neutron energies.
Low Energy Range: At low energies, measurements have been performed from 0.01 eV to 10 eV. tandfonline.com For thermal neutrons (at an energy corresponding to a speed of 2200 m/s), the capture cross-section was determined. It was noted in these studies that the measured cross-sections were somewhat lower than those calculated from the then-current positive-energy resonance parameters. tandfonline.com
Resonance Region: In the higher energy range from 2.6 keV to 2000 keV, detailed measurements were carried out at the Oak Ridge Electron Linear Accelerator (ORELA) using the time-of-flight technique. tandfonline.com These high-resolution experiments allowed for the analysis of several hundred individual resonance peaks. tandfonline.com
More recent evaluations have incorporated data from facilities like the Geel Linear Accelerator (GELINA) to provide improved and more comprehensive resonance parameter data for tungsten isotopes, including ¹⁸³W, up to several keV.
Table 2: Measured Thermal Neutron Capture Cross Section for this compound
| Isotope | 2200 m/s Capture Cross Section (barns) | Reference |
|---|
This interactive table shows the standard thermal neutron capture cross-section value for ¹⁸³W.
The effective resonance integral (I_eff) quantifies the total neutron absorption in the resonance energy region and is a critical parameter for reactor calculations. Measurements for separated tungsten isotopes have been performed by analyzing the reactivity of samples in a small homogeneous reactor. nasa.govtandfonline.com
These experiments determined the effective resonance integrals for ¹⁸³W over a range of sample sizes and compared them with theoretical calculations based on the Nordheim integral method and updated resonance parameters. For this compound, the agreement between the measured reactivity and the calculated integrals was found to be generally good. nasa.govtandfonline.com This validation of the nuclear data and calculation methods provides confidence in modeling the behavior of tungsten in a neutron flux.
Compound Information
Table 3: PubChem Compound Identifiers
| Compound Name | PubChem CID |
|---|---|
| This compound | 25087159 |
| Tungsten monocarbide | 25504 |
| Methane | 297 |
| Calcium tungstate | 62637 |
This table provides the PubChem Compound Identifier (CID) for chemical substances mentioned in the article.
Theoretical Modeling of Neutron-Induced Reactions on this compound
The theoretical modeling of neutron-induced reactions on this compound (¹⁸³W) is essential for complementing and extending experimental nuclear data, which can be limited or discrepant for certain reaction channels. researchgate.netresearchgate.netihep.ac.cn Given tungsten's importance as a structural material in nuclear fusion and fission applications, accurate theoretical calculations of reaction cross-sections are crucial for nuclear technology research and development. researchgate.netaksaray.edu.tr These models provide a framework for predicting nuclear responses and are used to generate comprehensive data sets for evaluated nuclear data libraries. researchgate.netxml-journal.net
Theoretical approaches typically involve a combination of models to describe the different stages of a nuclear reaction. The primary models employed for neutron interactions with ¹⁸³W include the optical model, the statistical model (Hauser-Feshbach theory), and pre-equilibrium models. aksaray.edu.trosti.govinfn.it These models are implemented in sophisticated nuclear reaction simulation codes to calculate a wide range of observables, such as reaction cross-sections, energy spectra, and angular distributions. researchgate.netiaea.org
Key Theoretical Models and Simulation Codes
The evaluation of neutron-induced reactions on ¹⁸³W relies on several key theoretical models implemented within specialized software packages.
Optical Model: This is a fundamental model that describes the interaction between the incident neutron and the target nucleus as a whole. It treats the nucleus as a potential well, allowing for the calculation of total, shape elastic, and reaction cross-sections. osti.gov For deformed nuclei like ¹⁸³W, the coupled-channels optical model is employed, which accounts for the collective rotational and vibrational structures of the nucleus. osti.govepj-conferences.org This model is crucial for providing the particle transmission coefficients required by the statistical model. osti.gov
Statistical Model: The Hauser-Feshbach statistical model is used to describe the decay of the compound nucleus, which is formed when the incident neutron is absorbed by the target. aksaray.edu.trinfn.it This model assumes that the energy of the projectile is distributed among all nucleons, leading to a state of statistical equilibrium before a particle is emitted. infn.it It is the dominant mechanism at lower incident neutron energies. infn.it
Pre-equilibrium Models: As the incident neutron energy increases, there is a higher probability that particles will be emitted after the first few nucleon-nucleon collisions but before the compound nucleus reaches full statistical equilibrium. infn.itictp.it Pre-equilibrium models account for these intermediate-stage emissions. ictp.it Models such as the exciton (B1674681) model, two-component exciton model, and the Geometry Dependent Hybrid (GDH) model are used in calculations for ¹⁸³W. researchgate.netresearchgate.netaksaray.edu.trepj-conferences.org
These theoretical frameworks are integrated into comprehensive simulation codes to produce evaluated nuclear data files.
TALYS: This is a versatile and widely used nuclear reaction code that incorporates a suite of nuclear models to simulate reactions for incident particles up to 200 MeV. researchgate.netiaea.org It is frequently used for calculations on tungsten isotopes to determine excitation functions for various reactions like (n,p), (n,α), and (n,2n). ihep.ac.cnaksaray.edu.trxml-journal.netnaturalspublishing.com
ALICE/ASH, CEM03.01, EMPIRE, CoH3: These are other prominent nuclear reaction codes that have been used to calculate neutron-induced reaction cross-sections on tungsten isotopes, often in comparison with TALYS and experimental data. researchgate.netaksaray.edu.trepj-conferences.org
SAMMY: This R-matrix code is specifically used to analyze and fit resolved resonance parameters from experimental data, particularly for neutron capture and total cross-sections in the lower energy ranges. researchgate.net
Research Findings from Theoretical Modeling
Theoretical modeling has been applied to investigate several key neutron-induced reaction channels for ¹⁸³W. The results are often compared with experimental data from libraries like EXFOR and with evaluated data from libraries such as ENDF/B, JEFF, and JENDL. ihep.ac.cnxml-journal.net
Table 1: Overview of Theoretical Modeling for n + ¹⁸³W Reactions
| Reaction Channel | Incident Energy Range | Theoretical Codes Used | Key Findings |
|---|---|---|---|
| (n,2n) | Up to 20 MeV | TALYS-1.95, ALICE/ASH, CEM03.01 | Theoretical calculations provide essential data where experimental measurements are sparse. researchgate.netresearchgate.net |
| (n,p) | Up to 200 MeV | TALYS, ALICE/ASH, CEM03.01 | Different level density and pre-equilibrium models are tested to reproduce experimental data. aksaray.edu.trepj-conferences.org |
| (n,α) | ~14 MeV to 20 MeV | TALYS-1.9, TALYS-1.4 | Calculations help resolve discrepancies among existing experimental datasets. ihep.ac.cnnaturalspublishing.com |
| (n,γ) | keV range | Deformed Optical Model, Statistical Model | Compound nucleus calculations are used for comparison with experimental capture cross-sections. unt.edutandfonline.com |
The ¹⁸³W(n,2n)¹⁸²W Reaction: Due to a scarcity of experimental data for (n,2n) reactions on tungsten isotopes, theoretical calculations are frequently used to obtain the necessary cross-section data. researchgate.netresearchgate.net Simulation codes like TALYS, ALICE/ASH, and CEM03.01 have been used to calculate the cross-section for this reaction up to an incident neutron energy of 20 MeV. researchgate.net New evaluations have been performed as part of the EUROfusion program, extending the data up to 200 MeV using a special version of the TALYS code that implements the GDH model. researchgate.netepj-conferences.org
The ¹⁸³W(n,p)¹⁸³Ta Reaction: The cross-section for this proton-producing reaction has been a subject of theoretical investigation using various codes. aksaray.edu.tr Studies have compared the effects of different pre-equilibrium models (e.g., exciton model vs. two-component exciton model) and level density models within TALYS and ALICE/ASH to best reproduce available experimental data. aksaray.edu.tr The results are compared against evaluated data from libraries like TENDL-2019 and JEFF-3.3. aksaray.edu.tr
The ¹⁸³W(n,α)¹⁸⁰Hf Reaction: For this reaction, significant discrepancies have been noted among the few available experimental datasets. ihep.ac.cn Theoretical calculations of the excitation function from threshold to 20 MeV have been performed using the TALYS-1.9 code. ihep.ac.cnxml-journal.net These calculations, when compared with new measurements around 14 MeV, have shown better consistency than some evaluated data, highlighting the predictive power of modern nuclear models. ihep.ac.cnxml-journal.net Other studies have used TALYS-1.4 to analyze the reaction in the 13 MeV to 15 MeV range. naturalspublishing.com
Neutron Capture and Scattering: Compound nucleus calculations using deformed optical model parameters have been made to compare with measured neutron capture cross-sections for ¹⁸³W in the keV energy range. unt.edutandfonline.com At lower energies, the R-matrix formalism is used to analyze resonance structures. researchgate.net For neutron elastic scattering, coupled-channel calculations have been used to analyze angular differential cross-sections at various incident energies. mdpi.com
Isotopic Science and Advanced Applications of Tungsten 183
Isotopic Enrichment and Separation Methodologies for Tungsten-183
The isolation and enrichment of this compound (¹⁸³W) from its natural isotopic composition are critical for its use in specialized applications. Natural tungsten consists of five isotopes, with ¹⁸³W having an abundance of approximately 14.31%. chemlin.orggoldschmidtabstracts.info The separation of these isotopes is challenging due to their identical chemical properties and small relative mass differences.
Several methodologies are employed for the separation and purification of tungsten isotopes, primarily revolving around chromatographic and mass spectrometry techniques. Anion-exchange chromatography is a foundational method used to separate tungsten from other elements in a sample matrix. researchgate.netacs.org This technique exploits the tendency of tungsten to form anionic complexes that can be selectively retained and then eluted from a resin. For further purification, extraction chromatography using materials like TODGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin has been developed to effectively separate tungsten from elements such as Titanium (Ti), Zirconium (Zr), and Hafnium (Hf). acs.org
For high-precision isotopic analysis and, in some contexts, enrichment, multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) is a prominent technique. researchgate.netnih.gov This method separates ions based on their mass-to-charge ratio, allowing for the simultaneous measurement of different tungsten isotopes. To achieve the high precision required for geochemical and cosmochemical studies, a double-spike technique is often employed. usra.edu This involves adding a precisely calibrated mixture of two rare tungsten isotopes, such as ¹⁸⁰W and ¹⁸³W, to the sample. By measuring the altered isotopic ratios, instrumental mass fractionation can be corrected with high accuracy, leading to more reliable data. usra.edu Other techniques, such as Negative Thermal Ionization Mass Spectrometry (N-TIMS), are also used for high-precision measurements, particularly after chemical separation. acs.org
Geochemical and Cosmochemical Applications of this compound Isotope Ratios
The isotopic ratios of tungsten, including those involving ¹⁸³W, serve as powerful tracers for understanding planetary formation and differentiation processes. goldschmidtabstracts.info Tungsten is a refractory and siderophile (iron-loving) element, making its isotopic system, particularly the now-extinct ¹⁸²Hf-¹⁸²W chronometer, ideal for dating core formation in planetary bodies. goldschmidtabstracts.info While much focus is on radiogenic ¹⁸²W, the stable isotope ¹⁸³W plays a crucial role in data normalization and in studies of mass-dependent fractionation and nucleosynthetic anomalies.
Studies of Stable Tungsten Isotope Fractionation Involving this compound
Stable isotope fractionation refers to the slight partitioning of isotopes between different phases or materials due to their mass differences. While these effects are small for heavy elements like tungsten, modern analytical techniques can resolve them. researchgate.net Studies of ¹⁸³W/¹⁸⁴W and other stable isotope ratios in terrestrial and extraterrestrial materials provide insights into various geological and cosmochemical processes.
Research on magmatic rocks has shown a narrow range of δ¹⁸⁴/¹⁸³W values, suggesting that large-scale silicate (B1173343) differentiation on Earth does not induce significant stable tungsten isotope fractionation. researchgate.net However, some chemically evolved rocks, particularly those related to subduction zones, show slightly lower isotope ratios, hinting at fractionation processes occurring in specific tectonic settings. researchgate.net
In cosmochemistry, ¹⁸³W isotope ratios have provided critical evidence regarding the formation of chondrules, the millimeter-sized building blocks of planetesimals. pnas.org Analysis of the Allende meteorite revealed that its chondrules and matrix have complementary ε¹⁸³W anomalies; the chondrules are enriched in ¹⁸³W, while the matrix has a corresponding deficit. pnas.org This complementarity indicates that the chondrules and matrix formed together from a common reservoir of solar nebula dust where presolar material was unevenly distributed. This finding strongly supports the theory that chondrules were formed by localized melting events within the protoplanetary disk and were then rapidly accreted into a parent body. pnas.org
Investigation of Analytical Isotope Effects in this compound Measurements
High-precision measurement of tungsten isotopes is complicated by a well-documented phenomenon known as the "analytical ¹⁸³W effect". researchgate.netresearchgate.netgoldschmidt.info This effect manifests as a mass-independent depletion of ¹⁸³W relative to the other tungsten isotopes during analysis, leading to an apparent deficit in its measured abundance. researchgate.netgoldschmidt.info
Extensive investigation has revealed that this artifact is not caused by processes within the mass spectrometer itself but is induced during the chemical separation and purification steps, specifically during ion-exchange chromatography and sample dry-downs. researchgate.netrsc.org The leading hypothesis suggests the effect is due to a magnetic isotope effect, a phenomenon where isotopes with a nuclear magnetic moment (like ¹⁸³W, which has a nuclear spin of 1/2-) behave differently from isotopes with no magnetic moment (the even-numbered tungsten isotopes with spin 0) in certain chemical reactions. researchgate.netresearchgate.netrsc.org
The magnitude of the analytical ¹⁸³W effect is inversely correlated with the amount of tungsten being processed; smaller sample sizes lead to a more pronounced effect. goldschmidt.inforsc.org This observation has helped resolve inconsistencies between different studies and laboratories. goldschmidt.info Accurately quantifying and correcting for this analytical artifact is crucial for the reliable interpretation of tungsten isotope data, particularly when distinguishing between radiogenic and nucleosynthetic anomalies in terrestrial and meteoritic samples. goldschmidt.inforsc.org
Novel Applications in Nuclear Technology and Radiation Detection Utilizing this compound
This compound is gaining attention for its unique nuclear properties, which are being leveraged in advanced applications ranging from particle detection to nuclear reactor design.
Development of Anti-Neutrino Detection Techniques Employing this compound
A novel technique for detecting low-energy anti-neutrinos utilizes ¹⁸³W as the target material. researchgate.netarxiv.org This method offers the potential for lower background noise and higher detection rates compared to traditional inverse beta decay (IBD) detectors that rely on hydrogen targets. researchgate.netarxiv.org The process is based on a delayed coincidence signature. researchgate.net
The key reaction involves an anti-neutrino interacting with a ¹⁸³W nucleus, which then transforms into an excited state of Tantalum-183 (¹⁸³Ta*). researchgate.netarxiv.org This excited state rapidly de-excites, emitting a characteristic secondary gamma pulse of 73 keV with a half-life of 106 nanoseconds. researchgate.netarxiv.org The detection sequence is as follows:
A prompt signal is generated by the positron from the initial anti-neutrino interaction.
A delayed signal, the 73 keV gamma-ray, is detected within a very short time window (100 ns to ~1 µs) following the prompt signal. researchgate.net
This "double pulse" signature provides a clean and highly specific identifier for an anti-neutrino event, effectively discriminating against most accidental background signals. researchgate.net The short coincidence window significantly reduces the potential for random background noise, which could allow for detectors with less substantial shielding. researchgate.netarxiv.orgarxiv.org This technology was initially explored for solar neutrino detection and is also being considered for nuclear security applications and monitoring geological anti-neutrino sources. researchgate.net
Roles of this compound in Nuclear Reactor Physics and Material Characterization
Tungsten and its alloys are important structural materials in nuclear technology, valued for their high melting point, strength, and density. They are used in shielding applications and are considered key components for plasma-facing materials in future fusion reactors. indico.globalresearchgate.netosti.gov Accurate knowledge of the neutron interaction properties of each tungsten isotope is therefore essential for nuclear reactor design and safety calculations.
The neutron capture cross-section of ¹⁸³W, which describes the probability that a ¹⁸³W nucleus will absorb an incident neutron, has been measured across a wide range of neutron energies. tandfonline.com These measurements, often conducted at facilities like the Oak Ridge Electron Linear Accelerator (ORELA), provide crucial data for nuclear data libraries such as the Evaluated Nuclear Data File (ENDF). osti.govtandfonline.com These libraries are fundamental to computer simulations that model neutron behavior in a reactor core.
Recent experimental programs have focused on measuring (n, xnγ) reactions—where an incident neutron results in the emission of one or more neutrons and gamma rays—on tungsten isotopes, including ¹⁸³W. indico.global The resulting data provide a stringent test for nuclear reaction models and help refine parameters used in simulations, such as the description of the nuclear level density and spin distribution. indico.globalosti.gov This work leads to improved predictions of material performance and radiation fields in both current fission reactors and developmental fusion power plants. researchgate.net
Interactive Data Table: Properties of Tungsten Isotopes
| Isotope | Natural Abundance (%) chemlin.org | Atomic Mass (Da) chemlin.org | Half-life chemlin.orgwikipedia.org | Nuclear Spin chemlin.org |
| ¹⁸⁰W | 0.12 | 179.94671 | 1.8 x 10¹⁸ years | 0+ |
| ¹⁸²W | 26.50 | 181.948204 | Stable | 0+ |
| ¹⁸³W | 14.31 | 182.950223 | Stable | 1/2- |
| ¹⁸⁴W | 30.64 | 183.950931 | Stable | 0+ |
| ¹⁸⁶W | 28.43 | 185.95436 | Stable | 0+ |
Q & A
Q. What are the key nuclear properties of Tungsten-183, and how are they experimentally determined?
Methodological Answer: this compound’s nuclear properties (e.g., half-life, decay modes, isotopic abundance) are typically characterized using neutron activation analysis (NAA) or mass spectrometry. For precise measurements, researchers employ calibrated detectors (e.g., high-purity germanium for gamma spectroscopy) and control for environmental interference by isolating samples in low-background chambers .
Q. Which spectroscopic techniques are optimal for identifying this compound in solid-state systems?
Methodological Answer: X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) are widely used. XRD resolves crystallographic structures, while NMR detects isotopic shifts in magnetic environments. Researchers must account for isotopic dilution effects by comparing spectra against pure W-183 reference samples .
Q. How is isotopic purity quantified during the synthesis of this compound?
Methodological Answer: Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard. Calibration curves using certified reference materials (CRMs) and repeated triplicate measurements ensure accuracy. Statistical tools like standard deviation and confidence intervals validate purity levels .
Q. What role does this compound play in nuclear astrophysics models?
Methodological Answer: W-183 is studied in s-process nucleosynthesis simulations. Researchers integrate observational data from stellar spectra with computational models (e.g., MONSTAR) to predict isotopic abundances. Discrepancies between models and observations highlight gaps in neutron flux assumptions .
Advanced Research Questions
Q. How do discrepancies in neutron capture cross-section measurements for this compound affect reactor design?
Methodological Answer: Cross-section inconsistencies arise from variations in experimental setups (e.g., neutron source intensity, detector geometry). To resolve these, researchers use Monte Carlo simulations (e.g., MCNP) to model neutron interactions and validate results against benchmark datasets from the IAEA. Sensitivity analysis identifies error-prone parameters .
Q. What experimental strategies mitigate isotopic interference when analyzing this compound in mixed samples?
Methodological Answer: High-resolution mass spectrometry coupled with chromatographic separation (e.g., HPLC-ICP-MS) reduces interference. Researchers apply signal deconvolution algorithms and spike-in internal standards (e.g., W-182) to distinguish W-183 signals from adjacent isotopes .
Q. How can ab initio models improve predictions of this compound’s thermodynamic properties?
Methodological Answer: Density functional theory (DFT) simulations calculate electronic configurations and lattice dynamics. Researchers validate predictions against experimental data (e.g., calorimetry) and adjust for relativistic effects using the Dirac equation. Uncertainties in pseudopotential choices require systematic error analysis .
Q. What challenges arise in correlating this compound’s crystallographic data with mechanical properties under extreme conditions?
Methodological Answer: High-pressure diamond anvil cell (DAC) experiments paired with synchrotron XRD reveal structural phase transitions. However, grain boundary effects in polycrystalline samples introduce noise. Researchers use molecular dynamics (MD) simulations to isolate intrinsic properties from extrinsic defects .
Q. How do competing theoretical models explain anomalous decay pathways in this compound?
Methodological Answer: The shell model predicts β⁻ decay dominance, while the collective model accounts for rare γ-emission channels. Researchers test these via coincidence spectroscopy, comparing branching ratios with theoretical predictions. Discrepancies may indicate unaccounted nuclear deformation or pairing correlations .
Data Analysis & Contradiction Resolution
Q. How should researchers address conflicting reports on W-183’s isotopic abundance in meteoritic samples?
Methodological Answer: Contradictions often stem from sampling heterogeneity or analytical bias. A meta-analysis of published datasets using weighted averages and Cochran’s Q-test identifies outliers. Replicating measurements with standardized protocols (e.g., same CRM batch) reduces variability .
Q. What statistical frameworks are suitable for interpreting time-resolved decay data of this compound?
Methodological Answer: Poisson regression models handle count-based decay data, while Bayesian inference incorporates prior knowledge (e.g., half-life estimates). Researchers must correct for detector dead time and background radiation using control experiments .
Experimental Design & Reproducibility
Q. What protocols ensure reproducibility in this compound synthesis experiments?
Methodological Answer: Detailed documentation of enrichment methods (e.g., gas centrifugation parameters), precursor materials, and environmental conditions (temperature, humidity) is critical. Peer-reviewed checklists (e.g., ACS Guidelines) standardize reporting, enabling independent replication .
Q. How can researchers optimize isotopic separation efficiency for this compound?
Methodological Answer: Electromagnetic separation (Calutron) achieves >99% purity but is resource-intensive. Comparative studies between Calutron and laser-assisted methods evaluate trade-offs in yield, cost, and scalability. Sensitivity analysis identifies optimal operating pressures and laser wavelengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
